molecular formula C25H38N6O8S B14244776 L-Valyl-L-tyrosylglycyl-L-methionyl-L-asparagine CAS No. 402562-42-9

L-Valyl-L-tyrosylglycyl-L-methionyl-L-asparagine

Cat. No.: B14244776
CAS No.: 402562-42-9
M. Wt: 582.7 g/mol
InChI Key: BWHFFSHGZJADOM-NTLWEQJWSA-N
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Description

L-Valyl-L-tyrosylglycyl-L-methionyl-L-asparagine is a peptide compound composed of five amino acids: valine, tyrosine, glycine, methionine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tyrosylglycyl-L-methionyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using acids like trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, making them suitable for producing peptides for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tyrosylglycyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid modification.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Valyl-L-tyrosylglycyl-L-methionyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosylglycyl-L-methionyl-L-asparagine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-tyrosine: A dipeptide with similar amino acid composition but lacks glycine, methionine, and asparagine.

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a different sequence and functional properties.

Uniqueness

L-Valyl-L-tyrosylglycyl-L-methionyl-L-asparagine is unique due to its specific sequence and the presence of methionine and asparagine, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

CAS No.

402562-42-9

Molecular Formula

C25H38N6O8S

Molecular Weight

582.7 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C25H38N6O8S/c1-13(2)21(27)24(37)30-17(10-14-4-6-15(32)7-5-14)22(35)28-12-20(34)29-16(8-9-40-3)23(36)31-18(25(38)39)11-19(26)33/h4-7,13,16-18,21,32H,8-12,27H2,1-3H3,(H2,26,33)(H,28,35)(H,29,34)(H,30,37)(H,31,36)(H,38,39)/t16-,17-,18-,21-/m0/s1

InChI Key

BWHFFSHGZJADOM-NTLWEQJWSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)O)N

Origin of Product

United States

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